molecular formula C12H19N B2801554 6-But-3-ynyl-6-azaspiro[3.5]nonane CAS No. 1856854-20-0

6-But-3-ynyl-6-azaspiro[3.5]nonane

Cat. No.: B2801554
CAS No.: 1856854-20-0
M. Wt: 177.291
InChI Key: IZINQRCHETWQHF-UHFFFAOYSA-N
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Description

6-But-3-ynyl-6-azaspiro[35]nonane is a chemical compound with the molecular formula C12H19N It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system

Scientific Research Applications

6-But-3-ynyl-6-azaspiro[3.5]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-But-3-ynyl-6-azaspiro[3.5]nonane typically involves the reaction of a suitable azaspiro compound with a but-3-ynyl group. The reaction conditions often include the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-But-3-ynyl-6-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major product is typically the fully saturated spirocyclic amine.

    Substitution: The major products are substituted spirocyclic amines.

Mechanism of Action

The mechanism of action of 6-But-3-ynyl-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic structure can act as a nucleophile, participating in various biochemical pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-But-3-ynyl-6-azaspiro[3.4]octane
  • 6-But-3-ynyl-6-azaspiro[4.5]decane
  • 6-But-3-ynyl-6-azaspiro[5.5]undecane

Uniqueness

6-But-3-ynyl-6-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-but-3-ynyl-6-azaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-9-13-10-5-8-12(11-13)6-4-7-12/h1H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZINQRCHETWQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCCC2(C1)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1856854-20-0
Record name 6-(but-3-yn-1-yl)-6-azaspiro[3.5]nonane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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